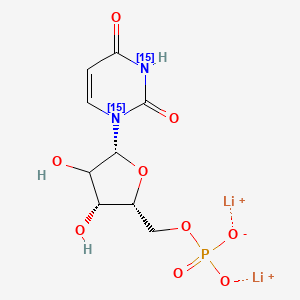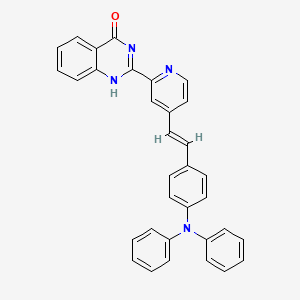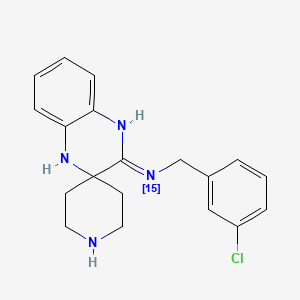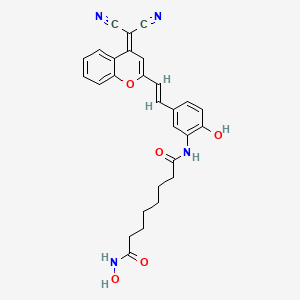
Estrogen receptor |A/HDAC probe 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrogen receptor |A/HDAC probe 1 is a compound designed to interact with estrogen receptors, particularly Estrogen Receptor alpha (ERα). Estrogen receptors are ligand-activated transcription factors that play a crucial role in various physiological processes, including growth, metabolism, and reproductive functions. The compound is used in scientific research to study the interactions and functions of estrogen receptors, as well as their role in diseases such as breast cancer and osteoporosis .
Vorbereitungsmethoden
The synthesis of Estrogen Receptor |A/HDAC probe 1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of organic reactions, such as Friedel-Crafts acylation and reduction.
Step 2: Functionalization of the core structure with specific substituents to enhance binding affinity and selectivity for estrogen receptors.
Step 3: Final coupling reaction to attach the HDAC probe moiety, which may involve amide bond formation or other coupling techniques.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and automated synthesis equipment can also improve efficiency and scalability .
Analyse Chemischer Reaktionen
Estrogen Receptor |A/HDAC probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its binding affinity and activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its interaction with estrogen receptors.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups to modify its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Estrogen Receptor |A/HDAC probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of estrogen receptors and their ligands.
Biology: Employed in cellular and molecular biology research to investigate the role of estrogen receptors in cell signaling and gene expression.
Medicine: Utilized in medical research to explore the involvement of estrogen receptors in diseases such as breast cancer, endometrial cancer, and osteoporosis.
Wirkmechanismus
The mechanism of action of Estrogen Receptor |A/HDAC probe 1 involves binding to estrogen receptors, particularly ERα. Upon binding, the compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as estrogen response elements (EREs). This interaction regulates the transcription of target genes involved in various physiological processes. Additionally, the HDAC probe moiety can inhibit histone deacetylase (HDAC) activity, leading to changes in chromatin structure and gene expression .
Vergleich Mit ähnlichen Verbindungen
Estrogen Receptor |A/HDAC probe 1 can be compared with other similar compounds, such as:
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Unlike this compound, tamoxifen acts as an antagonist in breast tissue but as an agonist in other tissues.
Raloxifene: Another SERM used to prevent osteoporosis in postmenopausal women. It has a different tissue-specific activity profile compared to this compound.
Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of estrogen receptors.
This compound is unique in its dual functionality, combining estrogen receptor binding with HDAC inhibition, making it a valuable tool for studying the complex interactions between these pathways.
Eigenschaften
Molekularformel |
C28H26N4O5 |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
N-[5-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]-2-hydroxyphenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C28H26N4O5/c29-17-20(18-30)23-16-21(37-26-8-6-5-7-22(23)26)13-11-19-12-14-25(33)24(15-19)31-27(34)9-3-1-2-4-10-28(35)32-36/h5-8,11-16,33,36H,1-4,9-10H2,(H,31,34)(H,32,35)/b13-11+ |
InChI-Schlüssel |
GTMBOAXJBMIRQI-ACCUITESSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)/C=C/C3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)C=CC3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


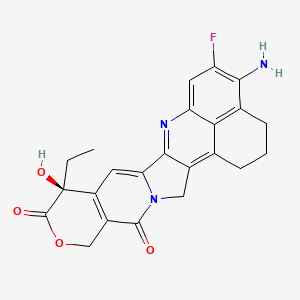
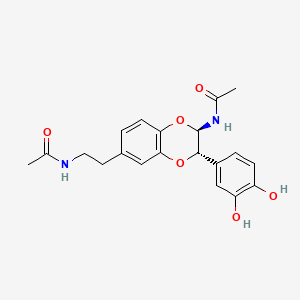
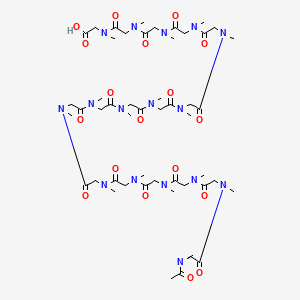
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
